16-Nor-15-oxodehydroabietic acid
Overview
Description
16-Nor-15-oxodehydroabietic acid is a diterpenoid compound derived from the herbs of Pinus massoniana . It is characterized by its molecular formula C19H24O3 and a molecular weight of 300.4 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups such as carboxylic acid and ketone .
Preparation Methods
16-Nor-15-oxodehydroabietic acid can be isolated from the root bark of Pinus massoniana . The extraction process involves the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified through various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
16-Nor-15-oxodehydroabietic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Scientific Research Applications
16-Nor-15-oxodehydroabietic acid has a wide range of scientific research applications. In chemistry, it is used as a reference standard and in the synthesis of other complex molecules . In biology, it has been studied for its potential anti-inflammatory and antioxidant properties . In medicine, research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases . Industrially, it is used in the production of various diterpenoid-based products .
Mechanism of Action
The mechanism of action of 16-Nor-15-oxodehydroabietic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit phosphodiesterase type 4D (PDE4D), an enzyme involved in inflammatory processes . By inhibiting PDE4D, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
16-Nor-15-oxodehydroabietic acid is similar to other diterpenoid compounds such as methyl abieta-8,11,13,15-tetraen-18-oic acid and methyl 12,15-dihydroxydehydroabietic acid . it is unique due to its specific structural features and functional groups, which contribute to its distinct chemical and biological properties . These similarities and differences highlight the compound’s uniqueness and potential for various applications.
Properties
IUPAC Name |
(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNLFYUMKLEAV-BHIYHBOVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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